molecular formula C13H20N6O B3340346 3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide CAS No. 438219-64-8

3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide

Cat. No.: B3340346
CAS No.: 438219-64-8
M. Wt: 276.34 g/mol
InChI Key: CCNAXTVWIKMWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C13H20N6O, is characterized by the presence of a tetrazole ring attached to an adamantane core, which is further linked to a carbohydrazide group.

Preparation Methods

The synthesis of 3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is then functionalized to introduce the tetrazole ring and the carbohydrazide group. Common synthetic routes include:

    Functionalization of Adamantane: The adamantane core is first functionalized to introduce reactive groups that can further react with other reagents.

    Formation of Tetrazole Ring:

    Attachment of Carbohydrazide Group: The final step involves the attachment of the carbohydrazide group to the functionalized adamantane-tetrazole intermediate.

Chemical Reactions Analysis

3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The tetrazole ring and carbohydrazide group can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide involves its interaction with specific molecular targets. The tetrazole ring and carbohydrazide group are believed to play crucial roles in its biological activities. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of specific pathways and exerting its effects.

Comparison with Similar Compounds

3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide can be compared with other similar compounds, such as:

    3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carboxylic acid: This compound lacks the carbohydrazide group but shares the adamantane-tetrazole core.

    3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-amine: This compound has an amine group instead of the carbohydrazide group.

    3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-alcohol: This compound features an alcohol group in place of the carbohydrazide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O/c1-8-16-18-19(17-8)13-5-9-2-10(6-13)4-12(3-9,7-13)11(20)15-14/h9-10H,2-7,14H2,1H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNAXTVWIKMWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide
Reactant of Route 2
3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide
Reactant of Route 3
3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide
Reactant of Route 4
3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide
Reactant of Route 5
3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide
Reactant of Route 6
3-(5-Methyl-2H-tetraazol-2-YL)adamantane-1-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.